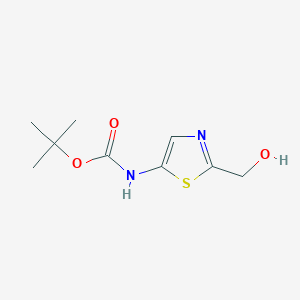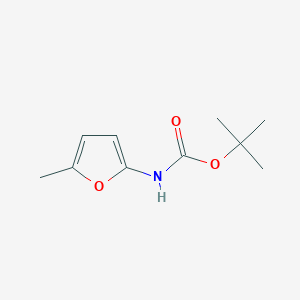
tert-butyl (5-methylfuran-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-methylfuran-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-methylfuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-methylfuran-2-yl)carbamate typically involves the reaction of 5-methylfuran-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also enhance the reproducibility and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (5-methylfuran-2-yl)carbamate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized furan derivatives
Reduction: 5-methylfuran-2-amine and tert-butyl alcohol
Substitution: Substituted carbamates with various nucleophiles
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (5-methylfuran-2-yl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a probe to investigate the metabolism of carbamate-containing compounds.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It can be used to develop inhibitors for enzymes such as acetylcholinesterase.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active ingredients.
Wirkmechanismus
The mechanism of action of tert-butyl (5-methylfuran-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the case of acetylcholinesterase inhibitors, where the carbamate group forms a stable complex with the enzyme, preventing the breakdown of acetylcholine.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-phenylcarbamate
Comparison: tert-Butyl (5-methylfuran-2-yl)carbamate is unique due to the presence of the 5-methylfuran ring, which imparts distinct chemical properties compared to other tert-butyl carbamates. The furan ring enhances the compound’s reactivity and potential for forming diverse derivatives. Additionally, the methyl group on the furan ring can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
62188-16-3 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
tert-butyl N-(5-methylfuran-2-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-6-8(13-7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12) |
InChI-Schlüssel |
VLKIAAIBGOPSEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


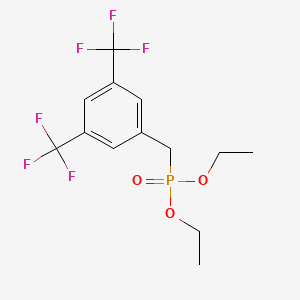
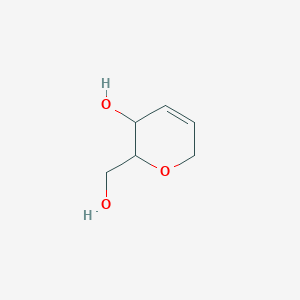
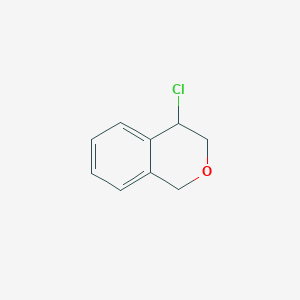
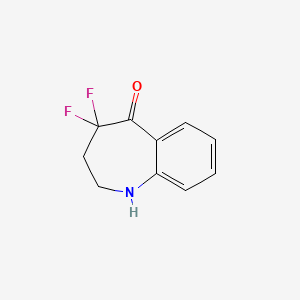
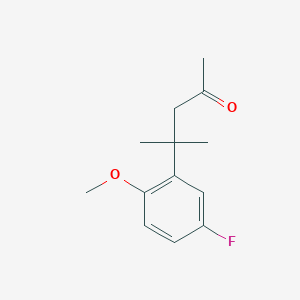
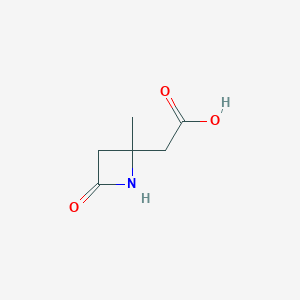

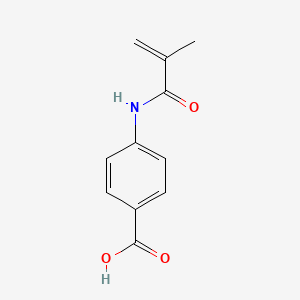

![3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione](/img/structure/B8706892.png)
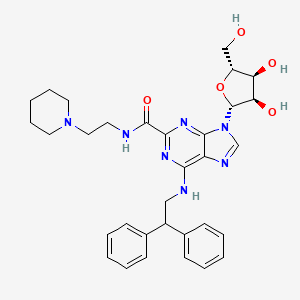
![1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8706907.png)
![4-Pyridinamine, N-[(2,6-difluorophenyl)methyl]-3-nitro-](/img/structure/B8706914.png)
